molecular formula C8H8F2N2O B12046094 2-(3,4-Difluorophenyl)-N-hydroxyacetimidamide CAS No. 925252-33-1

2-(3,4-Difluorophenyl)-N-hydroxyacetimidamide

Cat. No.: B12046094
CAS No.: 925252-33-1
M. Wt: 186.16 g/mol
InChI Key: DCWILVWGXRCHHR-UHFFFAOYSA-N
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Description

2-(3,4-Difluorophenyl)-N-hydroxyacetimidamide (CAS 200504-48-9) is a high-purity chemical compound with the molecular formula C8H8F2N2O and a molecular weight of 186.16 g/mol . This acetimidamide derivative serves as a valuable building block in medicinal chemistry and drug discovery research, particularly in the synthesis of novel heterocyclic compounds . Its structure, featuring a difluorophenyl moiety and a N-hydroxyacetimidamide functional group, makes it a key intermediate for researchers exploring new compounds with potential therapeutic applications. The calculated properties of this compound include a density of approximately 1.355 g/cm³, a boiling point of 338.9°C at 760 mmHg, and a flash point of 158.8°C . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can utilize this compound in various exploratory studies to advance scientific innovation in chemical biology.

Properties

CAS No.

925252-33-1

Molecular Formula

C8H8F2N2O

Molecular Weight

186.16 g/mol

IUPAC Name

2-(3,4-difluorophenyl)-N'-hydroxyethanimidamide

InChI

InChI=1S/C8H8F2N2O/c9-6-2-1-5(3-7(6)10)4-8(11)12-13/h1-3,13H,4H2,(H2,11,12)

InChI Key

DCWILVWGXRCHHR-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=C(C=C1C/C(=N/O)/N)F)F

Canonical SMILES

C1=CC(=C(C=C1CC(=NO)N)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluorophenyl)-N-hydroxyacetimidamide typically involves the reaction of 3,4-difluoroaniline with acetimidoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetimidoyl chloride. The resulting intermediate is then treated with hydroxylamine hydrochloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The 3,4-difluorophenyl group undergoes selective substitution reactions at positions ortho to fluorine atoms due to electronic activation.

Reaction ConditionsProducts FormedKey ObservationsSource
Treatment with NaCN in DMSO (80°C)2-Cyano-3,4-difluorophenyl deriv.Improved electrophilicity at C-2
Reaction with NH₃ in EtOH (reflux)Amino-substituted analogRegioselectivity influenced by F
Cu-catalyzed coupling with arylboronic acidsBiaryl derivativesSuzuki-Miyaura conditions employed

Mechanistic Insight : Fluorine atoms direct incoming nucleophiles to positions 2 and 5 via resonance and inductive effects, enabling predictable functionalization .

Hydroxyl Group Reactivity

The N-hydroxyacetimidamide moiety participates in redox and acylation reactions.

Acylation Reactions

Acylating AgentConditionsProductYieldSource
Acetyl chlorideCH₂Cl₂, pyridine (0°C)N-Acetoxyacetimidamide derivative78%
Benzoyl chlorideTHF, DMAP (rt)N-Benzoyloxy intermediate65%
Trifluoroacetic anhydrideDCM, 40°CTrifluoroacetylated product82%

Oxidation-Reduction

Reaction TypeReagentsOutcomeNotesSource
OxidationKMnO₄, acidic H₂OConversion to nitroso compoundLimited selectivity
ReductionH₂/Pd-C, EtOHAmine formationComplete conversion

Condensation and Cyclization

The compound forms heterocyclic structures under acidic or basic conditions:

Pyrazole Formation

Reaction with hydrazine hydrate in acetic acid yields a pyrazolone derivative via cyclocondensation :

text
2-(3,4-Difluorophenyl)-N-hydroxyacetimidamide + NH₂NH₂·H₂O → (Z)-4-[2-(3,4-Difluorophenyl)hydrazono]-3-methyl-1H-pyrazol-5(4H)-one

Key Data :

  • Yield: 68%

  • Characterization: ¹H-NMR (δ 10.53 ppm, NH), IR (1670 cm⁻¹, C=O)

Electrophilic Fluorination

The difluorophenyl ring can undergo further fluorination under radical conditions:

Reagent SystemPosition FluorinatedSelectivitySource
Selectfluor®, CH₃CNC-585%
XeF₂, BF₃·Et₂OC-272%

Metal-Mediated Cross-Couplings

Palladium catalysis enables diversification of the aryl ring:

Reaction TypeConditionsApplicationsSource
Buchwald-Hartwig aminationPd₂(dba)₃, XantphosIntroduction of amino groups
Sonogashira couplingCuI, Pd(PPh₃)₄Alkynylation at C-2

Stability Under Physiological Conditions

Hydrolysis studies reveal pH-dependent degradation:

pHHalf-Life (37°C)Primary DegradantsSource
1.22.3 hours3,4-Difluorobenzoic acid
7.448 hoursN-Hydroxyacetamide metabolite

Comparative Reactivity with Analogues

The 3,4-difluoro substitution pattern confers distinct reactivity versus other isomers:

CompoundReaction Rate (NAS)Preferred PositionSource
2,4-Difluorophenyl analog1.8× slowerC-5
2,5-Difluorophenyl derivativeComparableC-3

Scientific Research Applications

2-(3,4-Difluorophenyl)-N-hydroxyacetimidamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3,4-Difluorophenyl)-N-hydroxyacetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and exerting biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares 2-(3,4-Difluorophenyl)-N-hydroxyacetimidamide with three analogous compounds, focusing on substituent effects, crystallographic data, and functional properties.

2-(3,4-Difluorophenyl)-1H-benzimidazole

  • Structure : Replaces the acetimidamide group with a benzimidazole ring system.
  • Crystallography : The dihedral angle between the benzimidazole and difluorophenyl ring is 30.0(1)°, enabling planar stacking. Molecules form chains via N–H···N hydrogen bonds and weak C–H···F interactions .
  • Functional Implications : Benzimidazoles are pharmacologically versatile, with reported antimicrobial and antitumor activities. The rigid benzimidazole core may enhance binding to biological targets compared to the flexible acetimidamide group in the target compound .

N-(3,4-Difluorophenyl)-2,2-diphenylacetamide

  • Structure : Substitutes the hydroxyamidine group with a diphenylacetamide moiety.
  • Crystallography : The acetamide group forms dihedral angles of 88.26(6)° and 78.30(7)° with the phenyl rings. Intramolecular C–H···O and intermolecular N–H···O hydrogen bonds stabilize the crystal lattice, with additional C–H···π interactions .
  • The lack of a hydroxy group reduces hydrogen-bonding capacity compared to the target compound .

2-(3,4-Dimethoxyphenyl)-N-hydroxyacetimidamide

  • Structure : Replaces fluorine atoms with methoxy (-OCH₃) groups.
  • Substituent Effects : Methoxy groups are electron-donating, increasing electron density on the aromatic ring. This contrasts with the electron-withdrawing fluorine substituents in the target compound, which may alter solubility and reactivity .
  • Functional Implications : The methoxy groups enhance solubility in polar solvents but reduce metabolic stability compared to fluorinated analogs. The hydroxyamidine group remains a key site for metal coordination .

Comparative Analysis Table

Property 2-(3,4-Difluorophenyl)-N-hydroxyacetimidamide 2-(3,4-Difluorophenyl)-1H-benzimidazole N-(3,4-Difluorophenyl)-2,2-diphenylacetamide 2-(3,4-Dimethoxyphenyl)-N-hydroxyacetimidamide
Core Structure Acetimidamide Benzimidazole Diphenylacetamide Acetimidamide
Substituents 3,4-difluorophenyl 3,4-difluorophenyl 3,4-difluorophenyl, diphenyl 3,4-dimethoxyphenyl
Key Interactions N–H···O, C–H···F (hypothesized) N–H···N, C–H···F N–H···O, C–H···π N–H···O, C–O···H (methoxy)
Electron Effects Electron-withdrawing (F) Electron-withdrawing (F) Electron-withdrawing (F) Electron-donating (OCH₃)
Pharmacological Potential Enzyme inhibition, chelation Antimicrobial, antitumor Antimicrobial Chelation, solubility-dependent applications

Key Research Findings

Substituent Impact : Fluorine atoms in 3,4-difluorophenyl derivatives improve metabolic stability and enhance intermolecular interactions (e.g., C–H···F) compared to methoxy analogs .

Crystal Packing : Planar stacking in benzimidazole derivatives contrasts with the twisted conformations of acetamide/acetimidamide analogs, influencing solid-state stability .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(3,4-Difluorophenyl)-N-hydroxyacetimidamide with high purity?

  • Methodological Answer : Synthesis requires optimized reaction conditions (e.g., temperature, solvent selection, and catalyst use). For fluorinated intermediates, anhydrous environments and inert gas protection are critical to avoid side reactions. Purification via column chromatography using gradient elution (e.g., hexane/ethyl acetate) ensures separation of byproducts. Purity validation should combine 1H^1H/13C^{13}C-NMR for structural confirmation and HPLC (>95% purity threshold) .

Q. How is the molecular structure of 2-(3,4-Difluorophenyl)-N-hydroxyacetimidamide confirmed experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation, providing bond lengths, angles, and torsion angles (e.g., monoclinic P21/cP2_1/c space group parameters as seen in related difluorophenyl acetamides) . Complement with high-resolution mass spectrometry (HRMS) for molecular ion validation and FT-IR to identify functional groups like the N-hydroxyimidamide moiety .

Q. What analytical techniques are used to assess solubility and stability in preclinical studies?

  • Methodological Answer : Solubility is quantified via shake-flask method in PBS (pH 7.4) or DMSO, with UV-Vis spectroscopy for concentration measurement. Stability studies under physiological conditions (37°C, 5% CO2_2) employ LC-MS to monitor degradation products over 24–72 hours .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and binding affinity of 2-(3,4-Difluorophenyl)-N-hydroxyacetimidamide?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (e.g., AutoDock Vina) evaluates interactions with target proteins, using crystal structures from databases like PDB. Free energy perturbation (FEP) simulations refine binding affinity predictions .

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell-based viability). For inconsistent IC50_{50} values, assess assay conditions (pH, temperature, co-solvents) and compound aggregation via dynamic light scattering (DLS). Statistical meta-analysis of replicates minimizes false positives .

Q. How are intermolecular interactions in the solid state analyzed for this compound?

  • Methodological Answer : SC-XRD reveals hydrogen-bonding networks (e.g., N–H···N/F interactions) and π-π stacking. Hirshfeld surface analysis quantifies contact contributions (e.g., dnormd_{\text{norm}} plots), while thermal gravimetric analysis (TGA) correlates stability with packing efficiency .

Q. What experimental designs optimize structure-activity relationship (SAR) studies for fluorinated analogs?

  • Methodological Answer : Systematic substitution at the phenyl ring (e.g., para/meta fluorine positioning) and imidamide group modification are tested via parallel synthesis. Biological activity (e.g., IC50_{50}) is profiled against target enzymes, with QSAR models (e.g., CoMFA) guiding rational design .

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